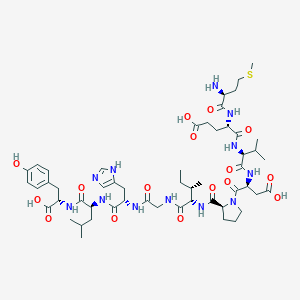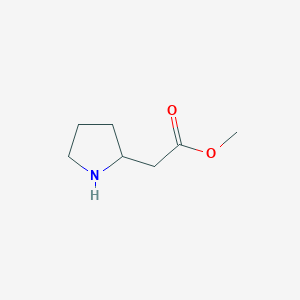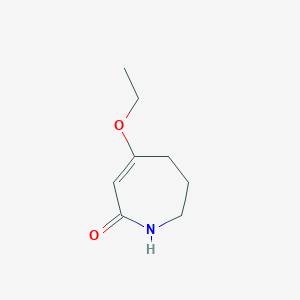
Methyl isoindoline-1-carboxylate
Descripción general
Descripción
Methyl isoindoline-1-carboxylate is a chemical compound that is commonly used in scientific research. It is a heterocyclic compound that has a variety of applications in the field of chemistry.
Mecanismo De Acción
The mechanism of action of methyl isoindoline-1-carboxylate is not well understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes.
Efectos Bioquímicos Y Fisiológicos
Methyl isoindoline-1-carboxylate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl isoindoline-1-carboxylate in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds, as a fluorescent probe, and as a ligand for the synthesis of metal complexes. However, one limitation is that its mechanism of action is not well understood, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the use of methyl isoindoline-1-carboxylate in scientific research. One area of interest is the development of new fluorescent probes for the detection of metal ions. Additionally, there is potential for the use of methyl isoindoline-1-carboxylate as a ligand for the synthesis of new metal complexes with unique properties. Further research is needed to fully understand the potential applications of this compound.
Métodos De Síntesis
Methyl isoindoline-1-carboxylate can be synthesized through a variety of methods. One method involves the reaction of aniline with maleic anhydride to form an intermediate product. This intermediate product is then reacted with methylamine to form methyl isoindoline-1-carboxylate. Another method involves the reaction of 2-nitrobenzaldehyde with methylamine to form 2-methyl-3-nitrophenylpropenal, which is then reacted with cyclohexanone to form methyl isoindoline-1-carboxylate.
Aplicaciones Científicas De Investigación
Methyl isoindoline-1-carboxylate has a variety of applications in scientific research. It is commonly used as a building block for the synthesis of other compounds. It is also used as a fluorescent probe for the detection of metal ions. Additionally, it has been used as a ligand for the synthesis of metal complexes.
Propiedades
IUPAC Name |
methyl 2,3-dihydro-1H-isoindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9-8-5-3-2-4-7(8)6-11-9/h2-5,9,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHSSOBUBYFYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301254332 | |
| Record name | Methyl 2,3-dihydro-1H-isoindole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl isoindoline-1-carboxylate | |
CAS RN |
111605-85-7 | |
| Record name | Methyl 2,3-dihydro-1H-isoindole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111605-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-dihydro-1H-isoindole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B170419.png)


![(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B170430.png)









![3-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B170485.png)